

In-Depth Technical Guide: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Cat. No.: B580984

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CAS Number: 1217501-10-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**, a versatile building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in Suzuki-Miyaura coupling reactions, and explores its innovative use in prodrug strategies.

Physicochemical Properties

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a white to off-white solid organic compound. Its unique structure, featuring a phenylboronic acid moiety substituted with a hydroxymethyl-functionalized cyclopropyl group, makes it a valuable reagent in the synthesis of complex molecules.

Property	Value	Reference
CAS Number	1217501-10-4	[1]
Molecular Formula	C ₁₀ H ₁₃ BO ₃	
Molecular Weight	192.02 g/mol	
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]

Synthesis and Experimental Protocols

The synthesis of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** can be achieved through a multi-step process. A general and plausible synthetic route is outlined below, based on established organic chemistry principles and analogous preparations of similar compounds.

Synthesis of (1-bromocyclopropyl)methanol

A detailed experimental protocol for a key intermediate is not readily available in public literature. However, a plausible route would involve the Simmons-Smith cyclopropanation of an appropriate allyl alcohol derivative, followed by functional group manipulation to introduce the bromine and hydroxyl moieties.

Synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid Pinacol Ester

This step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between (1-bromocyclopropyl)methanol and a suitable bis(pinacolato)diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

- To a solution of (1-bromocyclopropyl)methanol (1 equivalent) in a suitable solvent such as dioxane or THF, add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g.,

Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., potassium acetate, 3 equivalents).

- De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter off the solids.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.

Hydrolysis to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

The final step is the hydrolysis of the pinacol ester to the corresponding boronic acid.

Experimental Protocol:

- Dissolve the **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** pinacol ester (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and water.
- Add an acid, such as hydrochloric acid, to facilitate the hydrolysis.
- Stir the mixture at room temperature for 2-4 hours.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid**.

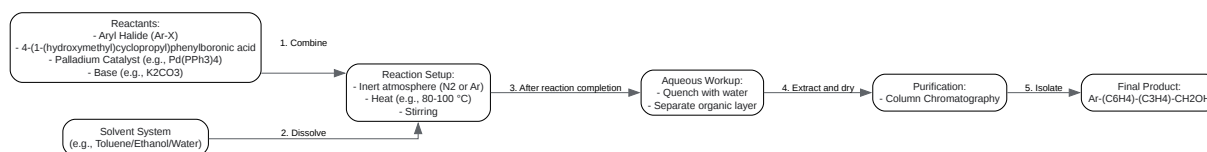
Applications in Drug Discovery and Development

The unique structural features of **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** make it a valuable tool in modern drug discovery.

Suzuki-Miyaura Coupling Reactions

As a substituted phenylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and related structures that are common motifs in pharmaceutically active compounds.

Experimental Workflow for a General Suzuki-Miyaura Coupling:



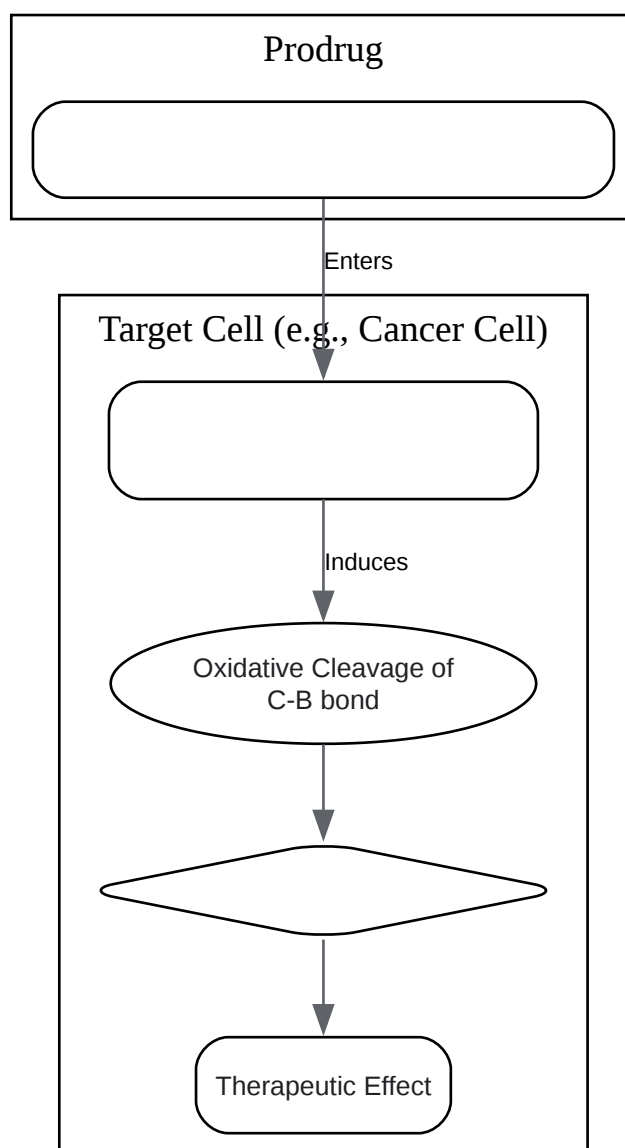
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

ROS-Activated Prodrugs

Phenylboronic acids can serve as triggers in prodrugs that are activated by reactive oxygen species (ROS). Elevated ROS levels are a hallmark of certain disease states, such as cancer and inflammation. A prodrug incorporating the **4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid** moiety can be designed to be inactive until it encounters the high ROS environment of target cells. The ROS-mediated cleavage of the boronic acid group can then release the active drug, offering a targeted therapeutic approach with potentially reduced side effects.

Signaling Pathway for ROS-Activated Prodrug Cleavage:



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Caption: ROS-mediated activation and drug release from a boronic acid-based prodrug.

Conclusion

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its potential for creating innovative, targeted prodrugs highlight its importance in the ongoing quest for new and

improved therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers working with this promising compound.

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References

- 1. nbinnno.com [nbinnno.com]
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